molecular formula C10H11N3O2 B13169338 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13169338
M. Wt: 205.21 g/mol
InChI Key: YIJYFUGGOMWISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1029721-02-5) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold substituted with a dimethylamino group at position 5 and a carboxylic acid at position 2. This structure confers unique physicochemical and biological properties, making it valuable in medicinal chemistry, particularly as a precursor for kinase inhibitors and antitumor agents .

Its synthesis typically involves amidation or hydrolysis of ester precursors, as seen in related pyrazolo[1,5-a]pyridine derivatives .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-12(2)7-3-4-13-9(5-7)8(6-11-13)10(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

YIJYFUGGOMWISU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=NN2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Cross-Dehydrogenative Coupling (CDC)

A widely used approach involves the cross-dehydrogenative coupling between N-amino-2-iminopyridine derivatives and 1,3-dicarbonyl compounds or β-ketoesters under oxidative conditions. For example, stirring equimolar amounts of 1-amino-2-iminopyridines with β-ketoesters in ethanol containing acetic acid under an oxygen atmosphere at 130 °C for 18 hours yields pyrazolo[1,5-a]pyridine derivatives in moderate to good yields (typically 30–70%).

This method allows the formation of the fused pyrazolo[1,5-a]pyridine ring system efficiently and can be adapted to introduce various substituents by varying the starting materials.

[3 + 2] Cycloaddition Reactions

Another prominent method is the [3 + 2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes, which constructs the pyrazolo[1,5-a]pyridine core regioselectively. This approach has been enhanced by sonochemical (ultrasound-assisted) techniques, which reduce reaction times from hours to minutes and improve yields significantly (up to 90%).

Specific Preparation of this compound

Multi-Step Synthetic Route

The synthesis of this compound generally involves:

  • Step 1: Construction of the pyrazolo[1,5-a]pyridine core via cyclization of appropriate pyridine derivatives with hydrazine or other nitrogen sources.

  • Step 2: Introduction of the dimethylamino substituent at the 5-position, often by alkylation using dimethylamine or a suitable dimethylamino alkylating agent.

  • Step 3: Carboxylation or hydrolysis of ester precursors to yield the carboxylic acid at the 3-position.

A typical synthetic sequence involves reacting a substituted pyrazole intermediate with a dimethylamino-containing alkylating agent, followed by ester hydrolysis under acidic or basic conditions to afford the target carboxylic acid.

Reaction Conditions and Reagents

  • Alkylation: The dimethylamino group can be introduced by reacting the pyrazolo[1,5-a]pyridine intermediate with dimethylaminomethyl chloride or related reagents in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at room temperature or slightly elevated temperatures.

  • Carboxylation/Hydrolysis: Ester intermediates (e.g., ethyl esters) are hydrolyzed by refluxing with sodium hydroxide in ethanol for several hours, followed by acidification to precipitate the carboxylic acid.

  • Purification: Crystals of the final compound are typically obtained by filtration and recrystallization from solvents such as ethanol or ethyl acetate.

Detailed Experimental Procedure Example

Step Reagents & Conditions Description Yield / Notes
1 1-Amino-2-iminopyridine derivative (3 mmol), β-ketoester (3 mmol), ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere, 130 °C, 18 h Stirring to form pyrazolo[1,5-a]pyridine core Moderate yield (30–70%) depending on substituents
2 Pyrazolo[1,5-a]pyridine intermediate, dimethylaminomethyl chloride, DMF or THF, room temp to 50 °C, 12–24 h Alkylation to introduce dimethylamino group High regioselectivity; reaction time varies
3 Ester hydrolysis: NaOH (3 equiv), ethanol, reflux 6 h; acidify to pH 1 with HCl Conversion of ester to carboxylic acid Yields up to 91% reported
4 Filtration and recrystallization Purification of final compound High purity, confirmed by spectroscopic analysis

Analytical and Structural Confirmation

  • Spectroscopic Methods: ^1H NMR and ^13C NMR confirm the presence of the fused heterocyclic system and substituents. The dimethylamino group shows characteristic singlets in the ^1H NMR spectrum.

  • X-ray Crystallography: Used to confirm the molecular structure and regioselectivity of substitution, particularly the position of the dimethylamino group and carboxylic acid.

  • Mass Spectrometry: Confirms molecular weight and purity.

Research Findings and Optimization

  • The use of acetic acid as an additive and oxygen atmosphere in the CDC reaction improves yields and selectivity.

  • Sonochemical methods significantly reduce reaction time (from hours to minutes) and increase yields for pyrazolo[1,5-a]pyridine derivatives, though specific application to dimethylamino-substituted derivatives requires further optimization.

  • Alkylation reactions proceed efficiently at room temperature in polar aprotic solvents, with reaction times up to 24 hours depending on reagent reactivity.

  • Hydrolysis of ester intermediates under refluxing alkaline conditions followed by acidification is a reliable method for obtaining the carboxylic acid in high yield.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Disadvantages
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridine, β-ketoesters, acetic acid, O₂ Ethanol, 130 °C, 18 h Efficient ring formation, moderate to good yield Longer reaction time, requires oxygen atmosphere
[3 + 2] Cycloaddition (Sonochemical) N-iminopyridinium ylides, alkynes/alkenes Acetonitrile, 85 °C, 20 min (sonication) Fast, catalyst-free, high yield Limited substrate scope for dimethylamino derivatives
Alkylation for Dimethylamino Introduction Pyrazolo[1,5-a]pyridine intermediate, dimethylaminomethyl chloride DMF/THF, RT to 50 °C, 12–24 h High regioselectivity Requires careful control of conditions
Ester Hydrolysis to Carboxylic Acid Ester intermediate, NaOH, HCl Reflux in ethanol, acidification High yield, straightforward Multi-step process

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
This compound 1029721-02-5 C₁₀H₁₂N₃O₂ 223.23 Dimethylamino (5), COOH (3) Carboxylic acid, tertiary amine
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 99446-32-9 C₉H₈N₂O₃ 192.17 Methoxy (5), COOH (3) Carboxylic acid, ether
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 143803-80-9 C₉H₈N₂O₂ 176.17 Methyl (5), COOH (3) Carboxylic acid, alkyl
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 90349-23-8 C₉H₉N₃O₂ 191.19 None (pyrimidine core) Carboxylic acid

Key Observations :

  • The dimethylamino substituent increases molecular weight and basicity compared to methyl or methoxy groups.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid replaces the pyridine ring with pyrimidine, altering electronic properties and binding affinity .
Kinase Inhibition
  • This compound derivatives exhibit potent inhibition of EphB and VEGFR2 kinases, critical targets in cancer therapy .
  • Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 99446-53-4) shows reduced kinase affinity compared to the dimethylamino analog, likely due to weaker hydrogen-bonding interactions .
  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (e.g., 5-chloro-6-[(3-chlorophenyl)methyl]-substituted compound) demonstrate antitumor activity but require higher doses for efficacy .
Antibacterial Activity
  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazone derivatives (structurally related to pyrazolo[1,5-a]pyridines) inhibit fungal pathogens like Fusarium graminearum at 50 µg/mL, comparable to commercial agents .

Key Observations :

  • The dimethylamino analog is significantly costlier due to complex functionalization steps.
  • Methyl and methoxy analogs are more accessible, making them preferable for high-throughput screening .

Biological Activity

5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused ring structure that contributes to its pharmacological properties. Its chemical formula is C₁₁H₁₄N₄O₂, and it features a dimethylamino group that enhances its solubility and bioavailability.

Research indicates that this compound acts primarily as a serotonin 3 (5-HT3) receptor antagonist . This mechanism is significant for its potential use in treating conditions associated with serotonin dysregulation, such as nausea and anxiety disorders. The antagonism at the 5-HT3 receptor can mitigate nausea induced by chemotherapy and other treatments .

Antiemetic Properties

The compound has shown promise as an antiemetic , particularly for patients undergoing chemotherapy. Its ability to block the 5-HT3 receptors helps reduce nausea and vomiting, making it a candidate for further clinical development in this area .

Antitubercular Activity

Recent studies have explored the antitubercular potential of pyrazolo[1,5-a]pyridine derivatives. For instance, derivatives of this compound exhibited significant in vitro potency against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low nanomolar range. This suggests that modifications to the pyrazolo framework could enhance efficacy against resistant strains .

Case Studies

  • Antitubercular Efficacy : A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and tested for their activity against Mtb. One notable derivative demonstrated an MIC value as low as 11.1 nM against resistant strains, indicating strong potential as a lead compound for further development .
  • Pharmacokinetic Profiles : Studies have also assessed the pharmacokinetics of these compounds in animal models. For example, certain derivatives showed favorable absorption and distribution characteristics, which are essential for their therapeutic effectiveness in humans .

Data Summary

The following table summarizes some key findings regarding the biological activity of this compound and its derivatives:

Activity Target MIC (nM) Notes
Antiemetic5-HT3 ReceptorN/AEffective in reducing chemotherapy-induced nausea
AntitubercularMycobacterium tuberculosis<11.1High potency against drug-resistant strains
CytotoxicityVero CellsN/ALow cytotoxicity observed

Q & A

Q. What are the primary synthetic routes for preparing 5-(dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives?

The compound and its analogs are commonly synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediates with primary amines. For example, compounds like 5a–5v were prepared by reacting pyrazolo[1,5-a]pyridine-3-carboxylic acids (e.g., intermediates 8 or 11 ) with diverse amines under mild conditions (yields: 70–90%) . Alternative methods include 1,3-dipolar cycloaddition using ethyl propionate and N-aminopyridine sulfates, followed by hydrolysis with NaOH to yield carboxylate derivatives (yields: 88–93%) .

Q. How are pyrazolo[1,5-a]pyridine-3-carboxamides characterized to confirm structural integrity?

Characterization relies on multinuclear NMR spectroscopy (1H and 13C), IR spectroscopy , and mass spectrometry . For instance, 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., compounds 13a , 13b ) were validated via NMR to confirm substituent positions and purity (>95%) . Crystallographic data (e.g., triclinic crystal systems) are also used for derivatives like ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate .

Q. What solvents and reaction conditions optimize the synthesis of pyrazolo[1,5-a]pyridine derivatives?

Polar aprotic solvents like DMF or NMP are preferred for amidation reactions due to their ability to dissolve both carboxylic acids and amines. Cycloaddition reactions require aqueous/DMF mixtures to enhance reactant solubility . For acid chloride formation (e.g., in EphB3 inhibitor synthesis), thionyl chloride is used under reflux .

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyridine core influence biological activity in kinase inhibition?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF3) at position 5 enhance binding to kinase domains (e.g., VEGFR2, EphB). For example, derivatives with 4-fluorophenyl or trifluoromethyl groups showed IC50 values <100 nM in kinase assays . Conversely, bulky substituents (e.g., naphthyl) at position 7 reduce solubility but improve selectivity for TRK kinases .

Q. What strategies address low yields in amidation reactions with sterically hindered amines?

Using coupling agents like HATU or EDCI improves reactivity with bulky amines. For example, diaryl derivatives (6a–6l, 6o–6p) achieved 60–85% yields by optimizing stoichiometry (1:1.2 acid-to-amine ratio) and extending reaction times to 24 hours . Microwave-assisted synthesis (100°C, 30 min) can also enhance efficiency .

Q. How are data contradictions resolved in SAR studies for anti-tuberculosis derivatives?

Discrepancies between in vitro and in vivo activity (e.g., compound 6p showing poor bioavailability despite high MIC values) are addressed via prodrug strategies (e.g., esterification) or nanoparticle encapsulation to improve pharmacokinetics . Computational modeling (docking studies) further clarifies binding interactions .

Q. What analytical methods differentiate regioisomers in pyrazolo[1,5-a]pyridine synthesis?

2D NMR techniques (e.g., HSQC, NOESY) and X-ray crystallography are critical. For instance, NOESY correlations confirmed the regioselectivity of hydrazine hydrate reactions with enamines, distinguishing cyanopyrazoles from aminopyrazoles . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Q. How does the dimethylamino group at position 5 modulate physicochemical properties?

The dimethylamino group enhances water solubility via protonation at physiological pH while maintaining lipophilicity (logP ~1.5–2.0). This balance improves blood-brain barrier penetration in CNS-targeted analogs . However, it may reduce metabolic stability, necessitating N-methylation or cyclization to block oxidative degradation .

Q. What in vitro assays are used to evaluate pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors?

Standard assays include ATP-competitive binding assays (TR-FRET), cell proliferation assays (MTT), and kinase inhibition profiling (e.g., Eurofins KinaseProfiler). For example, EphB3 inhibitors were screened at 10 µM concentrations, with IC50 values determined via dose-response curves .

Q. How are synthetic byproducts minimized in large-scale preparations?

Flash chromatography (e.g., Biotage systems) and ultraperformance liquid purification (UPLC) achieve >98% purity. For example, pyrazolo[1,5-a]pyrimidine-3-carboxylates were purified using C18 columns with acetonitrile/water gradients . Process optimization (e.g., reducing reaction steps in cycloaddition) also minimizes impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.